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Compound of Interest

Compound Name: R892

Cat. No.: B15575184

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The query for "R892" did not yield a specific therapeutic agent.
However, extensive research has identified a potential candidate, PF-07284892, a molecule
with a similar numerical sequence in its identifier, which is currently in clinical development.
This document focuses on the available technical information for PF-07284892.

Introduction and Discovery

PF-07284892, also known as ARRY-558, is an investigational, orally active, allosteric small
molecule inhibitor of Src homology region 2 domain-containing phosphatase-2 (SHP2).[1][2]
The compound was originally discovered by Array BioPharma and is now under development
by Pfizer following its acquisition of the company.[3][4] The discovery of PF-07284892 was
driven by the need to overcome resistance to targeted therapies in various oncogene-driven
cancers.[1][4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in
cell growth and differentiation by modulating the RAS-mitogen-activated protein kinase (MAPK)
signaling pathway.[5][6] Its role in mediating resistance to targeted therapies made it a
compelling target for drug discovery.[7]

Chemical Properties

Basic chemical information for PF-07284892 is summarized in the table below.
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Property Value

Chemical Formula C22H23CIN6S
Molecular Weight 438.98 g/mol

Synonyms ARRY-558, PF 07284892
Mechanism of Action Allosteric SHP2 inhibitor

Source:[3][8]

Synthesis

A detailed, step-by-step synthesis protocol for PF-07284892 is not publicly available in the
reviewed literature, which is common for investigational compounds. However, based on its
chemical structure, a plausible synthetic approach would likely involve a multi-step process
culminating in the formation of the spiro[indene-2,4'-piperidin]-1-amine core and subsequent
coupling with the substituted triazine moiety. The synthesis would be designed to achieve the
specific stereochemistry observed in the active molecule. For research purposes, PF-07284892
is available through custom synthesis from specialized chemical vendors.[8]

Mechanism of Action and Signaling Pathway

PF-07284892 is an allosteric inhibitor of SHP2.[1] It binds to a tunnel-like interface between the
N- and C-proximal SH2 and the phosphatase domains of SHP2, locking the enzyme in an
inactive conformation.[9] This inhibition prevents SHP2-mediated dephosphorylation of its
target proteins, thereby downregulating the RAS-MAPK signaling pathway.[5][6] This pathway
is often hyperactivated in cancer cells, and its inhibition can lead to decreased tumor cell
proliferation and survival.[5]

The signaling pathway affected by PF-07284892 is depicted below:
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Diagram 1: Simplified SHP2-mediated RAS-MAPK signaling pathway and the inhibitory action
of PF-07284892.
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Preclinical and Clinical Data

PF-07284892 has been evaluated in preclinical models and a Phase 1 clinical trial
(NCT04800822).[7][10]

Preclinical Data

In preclinical studies, PF-07284892 demonstrated the ability to decrease the expression of
phosphorylated ERK (pERK), a downstream effector in the MAPK pathway.[2] It has shown
antitumor efficacy in various oncogene-addicted models, particularly in overcoming resistance
to other targeted therapies.[11]

Parameter Result Species/Cell Line

IC50 21 nM In vitro SHP2 inhibition assay

) o Mouse: 85%, Rat: 94%, Dog: o ]
Bioavailability (F%) Oral administration
102%, Monkey: 64%

Source:[2]

Clinical Data (Phase 1 Study - NCT04800822)

The first-in-human Phase 1 study evaluated PF-07284892 as a monotherapy and in
combination with other targeted agents in patients with advanced solid tumors.[7][10] The study
was terminated for strategic reasons and not due to major safety concerns.[3][12]

Table 1: Summary of Phase 1 Clinical Trial Data for PF-07284892
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Parameter

Finding

Recommended Dose for Further Evaluation
(RDE)

40 mg, orally, twice weekly

Most Common Treatment-Related Adverse
Events (TRAES) (>15%)

Anemia (21%), peripheral edema (18%),
increased AST (18%)

Dose-Limiting Toxicities (DLTs) in Cycle 1

Grade 3 increased AST/ALT/bilirubin (n=1),
anemia (n=1), increased AST/ALT and

thrombocytopenia (n=1); Grade 4 bilirubin (n=1)

Preliminary Efficacy (Combination Therapy)

3 confirmed partial responses (RECIST v1.1) in
treatment-refractory patients (2 with lorlatinib, 1

with binimetinib)

Pharmacokinetics

Dose-proportional

Source:[7][10]

Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in public literature.

Below is a generalized workflow based on the available information.

In Vitro pERK EXxpression Analysis

A general workflow for analyzing the effect of PF-07284892 on pERK expression in cancer cell

lines is as follows:
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Diagram 2: General experimental workflow for in vitro analysis of pERK expression.

Phase 1 Clinical Trial Design

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15575184?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The Phase 1 study (NCT04800822) employed a dose-escalation design to determine safety,
tolerability, and the RDE. A key feature was the ability to add a matched targeted therapy after
a period of PF-07284892 monotherapy.

Patient Enrollment
(Advanced Solid Tumors)

;

Dose Escalation Cohorts
(PF-07284892 Monotherapy)

i

Monitor for DLTs

Disease Progression?

Add Matched Targeted Therapy Determine Recommended
(e.g., lorlatinib) Dose for Evaluation (RDE)

N7

Assess Objective Response
(RECIST v1.1)

Click to download full resolution via product page

Diagram 3: Logical workflow of the Phase 1 clinical trial for PF-07284892.

Conclusion

PF-07284892 is a promising allosteric SHP2 inhibitor with a clear mechanism of action and
demonstrated potential to overcome resistance to targeted therapies in oncogene-addicted
cancers. While detailed synthesis and experimental protocols are not yet in the public domain,
the available preclinical and clinical data provide a strong rationale for its continued

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15575184?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

investigation. The unique clinical trial design allowing for the addition of targeted therapies
upon progression has provided early proof-of-concept for its utility in a combination setting.
Further studies will be necessary to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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